2-Butyne-1,4-diol
Overview
Description
2-Butyne-1,4-diol is an organic compound that is both an alkyne and a diol, with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents. This compound is known for its versatility in various chemical reactions and its applications in different industries.
Mechanism of Action
Target of Action
2-Butyne-1,4-diol primarily targets the respiratory system , liver , kidney , and spleen . It is also used as a precursor in the preparation of substituted acenes . In the petrochemical industry and fine organic synthesis, it plays a crucial role in the field of catalysis .
Mode of Action
The compound interacts with its targets through a series of reactions. For instance, in the presence of palladium-phosphorus particles, this compound undergoes liquid-phase hydrogenation . The introduction of phosphorus into the composition of palladium nanoparticles affects the ratio between the hydrogenation rates of the triple and double bonds of alkynediol .
Biochemical Pathways
this compound is extensively used in cycloaddition reactions such as the homologation method for the preparation of substituted acenes, rhodium and iridium-catalyzed [2+ 2+ 2] inter and intramolecular cyclotrimerization . It can also be used in the total synthesis of (−)-isolaurallene, (−)-amphidinolide P and bistramide A .
Pharmacokinetics
It’s known that the compound has a boiling point of 5112 K , indicating its volatility. This could potentially impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets and the specific reactions it undergoes. For instance, in the respiratory system, liver, kidney, and spleen, it may cause damage through prolonged or repeated exposure . In the context of its use in synthesis, it contributes to the production of various compounds, including substituted acenes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s hydrogenation under the action of palladium-phosphorus particles is superior to Ziegler-type systems in turnover frequency under mild conditions . Additionally, when heated, vapors of this compound may form explosive mixtures with air, posing indoor, outdoor, and sewer explosion hazards .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo partial hydrogenation to form 2-Butene-1,4-diol . This reaction is catalyzed by palladium catalysts and can be influenced by various factors such as solvent, stirring speed, and catalyst metal loading .
Molecular Mechanism
It is known that this compound can interact with various biomolecules during its partial hydrogenation . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched.
Preparation Methods
2-Butyne-1,4-diol is synthesized through the reaction of acetylene with an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction proceeds as follows: [ 2 \text{CH}_2\text{O} + \text{HC}≡\text{CH} \rightarrow \text{HOCH}_2\text{C}≡\text{CCH}_2\text{OH} ] This reaction is exothermic with a heat release of -100.5 kJ/mol. Industrial production typically involves continuous production in cascades of 3-5 reactors to minimize formaldehyde concentration in the resulting butynediol solutions .
Chemical Reactions Analysis
2-Butyne-1,4-diol undergoes various chemical reactions, including:
Oxidation: Sensitive to oxidation, especially in aqueous solutions where it becomes acidic due to residual formaldehyde.
Substitution: The hydroxyl groups can be substituted in reactions with halogens, leading to highly reactive products.
Addition: The carbon-carbon triple bond undergoes typical addition reactions observed in acetylene.
Scientific Research Applications
2-Butyne-1,4-diol has numerous applications in scientific research and industry:
Comparison with Similar Compounds
2-Butyne-1,4-diol is unique due to its dual functionality as an alkyne and a diol. Similar compounds include:
1,4-Butanediol: A saturated diol used in the production of polyurethanes and other polymers.
2-Butene-1,4-diol: An intermediate in the hydrogenation of this compound, used in the synthesis of pharmaceuticals and insecticides.
Propargyl alcohol: Another alkyne with a hydroxyl group, used in organic synthesis.
This compound stands out due to its ability to undergo a wide range of chemical reactions and its applications across various fields.
Properties
IUPAC Name |
but-2-yne-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJFQGPPSQZKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | 1,4-BUTYNEDIOL | |
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Record name | 1,4-Butynediol | |
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URL | https://en.wikipedia.org/wiki/1,4-Butynediol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4021921 | |
Record name | 2-Butyne-1,4-diol | |
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Molecular Weight |
86.09 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |
Record name | 1,4-BUTYNEDIOL | |
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Record name | 2-BUTYNE-1,4-DIOL | |
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Boiling Point |
460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C | |
Record name | 1,4-BUTYNEDIOL | |
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Record name | 1,4-BUTYNEDIOL | |
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Flash Point |
263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C | |
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Solubility |
Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good) | |
Record name | 1,4-BUTYNEDIOL | |
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Density |
1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1 | |
Record name | 1,4-BUTYNEDIOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2 | |
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Impurities |
< 0.5% water; 1% butane-1,4-diol | |
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Color/Form |
Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa | |
CAS No. |
110-65-6; 54141-09-2, 110-65-6 | |
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Melting Point |
50 °C, 58 °C | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Butyne-1,4-diol?
A1: this compound has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, a 13C solid-state NMR investigation has been conducted to determine the alkynyl carbon chemical shift tensors for this compound. This study provides valuable information about the electronic environment and bonding characteristics of the molecule. [] Additionally, proton nuclear magnetic resonance spectroscopy has been employed to confirm the structure of copolyesters synthesized with this compound. []
Q3: Is this compound compatible with polyester synthesis?
A3: Yes, this compound has been successfully incorporated into the synthesis of copolyesters. Researchers have synthesized terephthalate unsaturated copolyesters with ethylene glycol and this compound. The thermal properties of these copolyesters have been studied using differential thermal analysis. []
Q4: What is the significance of this compound in catalytic hydrogenation?
A4: this compound serves as a valuable substrate in catalytic hydrogenation reactions, particularly for the production of 2-Butene-1,4-diol and butane-1,4-diol. These reactions hold industrial importance. [, , ]
Q5: What catalysts are commonly used for the hydrogenation of this compound?
A5: Palladium-based catalysts are widely employed for this reaction, often supported on materials like activated carbon, calcium carbonate, or alumina. [, , , ] Platinum-based catalysts have also been studied for this reaction. [, ]
Q6: How does the choice of catalyst influence the selectivity of this compound hydrogenation?
A6: The selectivity toward specific products like 2-Butene-1,4-diol or butane-1,4-diol can be significantly influenced by the choice of catalyst and reaction conditions. For instance, a 1% Pd/CaCO3NH3 catalyst system demonstrated almost complete selectivity to 2-Butene-1,4-diol. [] In another study, a SiC-supported Pt catalyst exhibited excellent selectivity (∼96%) for 2-Butene-1,4-diol. []
Q7: What role does the support material play in the catalytic hydrogenation of this compound?
A7: The support material can impact the catalytic activity and selectivity by influencing the dispersion and electronic properties of the active metal nanoparticles. Research indicates that acidic supports, like SiO2, enhance catalyst activity but may decrease selectivity to 2-Butene-1,4-diol compared to basic oxides like ZnO. []
Q8: Can this compound hydrogenation be achieved without a catalyst?
A8: Yes, research has shown that this compound can be hydrogenated to butane-1,4-diol in supercritical carbon dioxide at 323 K without the need for a catalyst. The reaction is promoted by the stainless-steel reactor wall. []
Q9: What factors affect the selectivity towards 2-Butene-1,4-diol or Butane-1,4-diol during hydrogenation?
A9: Selectivity is influenced by several factors, including the type of catalyst, support material, solvent, pH, temperature, and pressure. [, , , ] For example, continuous hydrogenation over a Pt/CaCO3 catalyst allows for varying the selectivity to both 2-Butene-1,4-diol and Butane-1,4-diol by adjusting the contact time. []
Q10: Can this compound be used in other types of reactions besides hydrogenation?
A10: Yes, this compound is a versatile compound. For example, it can be used in the synthesis of photochromic fulgides through palladium-catalyzed carbonylation. [, ] It can also be utilized for preparing derivatives like ditoluene-p-sulphonate via sulfonylation reactions. []
Q11: Have there been any computational studies on the interaction of this compound with metal surfaces?
A11: Yes, density functional theory (DFT) studies have been conducted to model the adsorption mechanism of this compound on the Fe (100) surface. These calculations provide insights into the adsorption energies, geometries, and electronic interactions between the molecule and the metal surface. []
Q12: Apart from its role in organic synthesis, does this compound have other applications?
A12: Yes, this compound has found use as an additive in zinc electrowinning processes. It helps to improve the current efficiency of zinc deposition in the presence of nickel impurities. []
Q13: How does this compound improve zinc electrowinning?
A13: Studies using techniques like HPLC and absorption spectrophotometry suggest that a trimer of this compound is responsible for removing nickel ions from the electrolyte, thus enhancing the current efficiency during zinc electrowinning. []
Q14: What is the role of this compound in nickel electroplating?
A14: this compound is used as a brightener in nickel electroplating processes. It helps to achieve a bright and smooth nickel deposit on the substrate. [, ]
Q15: How does this compound affect the properties of electrodeposited nickel?
A15: Studies show that this compound can influence the grain size, hardness, residual stress, and surface morphology of nickel deposits. For example, increasing the concentration of this compound in the electroplating bath can lead to finer grains, higher microhardness, and increased residual tensile stress in the nickel deposits. [, , ]
Q16: Can you elaborate on the synergistic effects of this compound and chloride ions on nickel electrodeposition?
A16: While both additives affect surface morphology and grain orientation, their combined effect on residual stress in the nickel layers is significant. Although chloride ions promote surface flattening and grain coarsening only slightly, their addition to baths containing this compound significantly increases the residual stress in the deposited nickel layers. []
Q17: What other applications utilize the interaction between this compound and metals?
A17: Research has focused on developing Pd@MIL-101(Cr) hetero-catalysts, utilizing the interaction between palladium and this compound. These catalysts have shown promising results for the selective hydrogenation of this compound to 2-Butene-1,4-diol with high efficiency and selectivity. []
Q18: Are there any studies on the environmental impact of this compound?
A18: While specific information on the environmental impact and degradation of this compound is limited within the provided research, it's crucial to acknowledge the importance of responsible waste management and exploring alternatives or substitutes to mitigate potential negative impacts on the environment.
Q19: How is this compound monitored during the hydrogenation process?
A19: A combination of online NMR and Raman spectroscopy, along with traditional process sensors (pressure, temperature, flow), has been explored for real-time monitoring and advanced control of the this compound hydrogenation process. []
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